Benzamidinhydrochlorid-Hydrat

Übersicht

Beschreibung

Benzamidine hydrochloride hydrate is a chemical compound with the empirical formula C₇H₉ClN₂*xH₂O. It is commonly used as a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This compound is often utilized in biochemical research and pharmaceutical applications due to its inhibitory properties.

Wissenschaftliche Forschungsanwendungen

Benzamidine hydrochloride hydrate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Benzamidine hydrochloride hydrate primarily targets trypsin, trypsin-like enzymes, and serine proteases . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

Benzamidine hydrochloride hydrate acts as a reversible inhibitor of its target enzymes

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The primary result of Benzamidine hydrochloride hydrate’s action is the inhibition of protease activity . This can lead to a decrease in protein digestion and modulation of cellular processes regulated by these enzymes. It’s also used as a proteolytic inhibitor in various laboratory procedures .

Action Environment

The action of Benzamidine hydrochloride hydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

Benzamidine hydrochloride hydrate plays a crucial role in biochemical reactions by inhibiting serine proteases. It interacts with enzymes such as trypsin, thrombin, and plasmin, forming reversible complexes that prevent these enzymes from catalyzing the hydrolysis of peptide bonds . The nature of these interactions is primarily competitive inhibition, where benzamidine hydrochloride hydrate competes with the substrate for binding to the active site of the enzyme . This inhibition is essential in experiments where the preservation of protein integrity is critical.

Cellular Effects

Benzamidine hydrochloride hydrate affects various types of cells and cellular processes. It influences cell function by inhibiting proteolytic enzymes that play a role in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of key proteins, benzamidine hydrochloride hydrate helps maintain the stability of cellular processes and ensures accurate experimental results. Its impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, highlighting its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of benzamidine hydrochloride hydrate involves its binding interactions with serine proteases. The compound binds to the active site of these enzymes, forming a reversible complex that inhibits their catalytic activity . This inhibition is achieved through competitive binding, where benzamidine hydrochloride hydrate mimics the substrate and occupies the active site, preventing the enzyme from interacting with its natural substrate . This mechanism of action is crucial for its role as a protease inhibitor in various biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzamidine hydrochloride hydrate can change over time. The compound is known to be stable under standard storage conditions, but its solutions should be prepared fresh to avoid degradation . Over time, the effectiveness of benzamidine hydrochloride hydrate in inhibiting proteases may decrease due to potential oxidation or hydrolysis. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function in both in vitro and in vivo settings, provided that it is stored and handled properly .

Dosage Effects in Animal Models

The effects of benzamidine hydrochloride hydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits proteases without causing significant adverse effects . At higher doses, benzamidine hydrochloride hydrate may exhibit toxic or adverse effects, such as disruptions in normal cellular processes and potential toxicity to certain tissues . It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing any potential negative impacts.

Metabolic Pathways

Benzamidine hydrochloride hydrate is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and thrombin, preventing their catalytic activity and thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining the stability of proteins and preventing their degradation during biochemical assays.

Vorbereitungsmethoden

Benzamidine hydrochloride hydrate can be synthesized through various methods. One common synthetic route involves the reaction of benzonitrile with ammonia in the presence of hydrogen and a catalyst such as Raney nickel. The reaction is typically carried out in methanol under high pressure . The compound is sensitive to oxidation, so it is recommended to prepare solutions fresh each time in degassed water prior to use .

Analyse Chemischer Reaktionen

Benzamidine hydrochloride hydrate undergoes several types of chemical reactions:

Oxidation: The compound is sensitive to oxidation, which can affect its stability.

Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly discussed.

Common reagents used in these reactions include hydrogen, ammonia, and various haloketones. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Benzamidine hydrochloride hydrate is unique due to its strong inhibitory properties and versatility in research applications. Similar compounds include:

- Amidinobenzene hydrochloride

- Benzamidinium chloride

- Benzenecarboximidamide hydrochloride

These compounds share similar inhibitory properties but may differ in their specific applications and effectiveness.

Biologische Aktivität

Benzamidine hydrochloride hydrate (BzHCl) is a small organic compound recognized for its potent biological activity, particularly as a protease inhibitor. This article delves into the biochemical mechanisms, pharmacological applications, and relevant research findings associated with BzHCl.

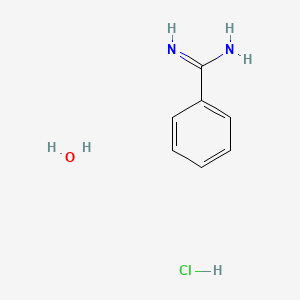

Chemical Structure and Properties

Benzamidine hydrochloride hydrate is chemically classified as a benzenecarboximidamide hydrochloride. Its molecular formula is , and it has a molecular weight of 158.61 g/mol. The compound is highly soluble in water, with solubility testing indicating a concentration of 50 mg/ml yields a clear solution when heated .

BzHCl functions primarily as a reversible competitive inhibitor of serine proteases, including:

- Trypsin

- Thrombin

- Plasmin

The inhibition mechanism involves the binding of BzHCl to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity. For general protease inhibition, concentrations around 1 mM are typically employed, while specific proteases from yeast may require concentrations ranging from 0.5 to 4.0 mM .

Inhibition of Proteases

BzHCl has been shown to effectively inhibit various proteases, which are crucial in numerous physiological processes. The following table summarizes the inhibitory effects on key enzymes:

| Enzyme | IC50 (mM) | Notes |

|---|---|---|

| Trypsin | ~1.0 | Strong competitive inhibition |

| Thrombin | ~0.5 | Comparable efficacy to aprotinin |

| Plasmin | ~0.6 | Effective in preventing glucagon degradation |

These properties make BzHCl valuable in biochemical research and therapeutic applications, particularly in conditions where protease activity is dysregulated.

Clinical Applications

BzHCl has been utilized in various clinical settings due to its ability to modulate protease activity:

- Pain Management : It has been used to treat painful inflammatory conditions, particularly in oral infections such as gingivitis .

- Research Tool : BzHCl serves as a model inhibitor in studies examining the kinetics and mechanisms of protease action.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of BzHCl:

- Protease Inhibition in Human Plasma : A study demonstrated that BzHCl effectively prevents glucagon degradation in human plasma, showcasing its potential utility in metabolic disorders .

- Cardiovascular Research : Inhibitory effects on thrombin suggest applications in managing thrombotic disorders. A concentration-dependent study indicated significant reductions in thrombin activity at concentrations as low as 0.5 mM .

- Neuropharmacology : Research indicates that BzHCl may influence neurotransmitter systems by modulating protease activity involved in neurotransmitter release and degradation .

Safety and Toxicological Profile

While BzHCl exhibits beneficial biological activities, safety considerations are paramount:

Eigenschaften

IUPAC Name |

benzenecarboximidamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.ClH.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H3,8,9);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVJCMMLDJPBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585091 | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206752-36-5, 1670-14-0 | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206752-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenecarboximidamide, hydrochloride, hydrate (1:1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of benzamidine hydrochloride hydrate in inhibiting tryptase?

A1: Benzamidine hydrochloride hydrate acts as a competitive inhibitor of tryptase [, ]. While the exact binding mechanism isn't detailed in the provided papers, previous research suggests that benzamidine derivatives typically bind to the active site of serine proteases like tryptase. This interaction prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of tryptase.

Q2: What are the downstream effects of tryptase inhibition by benzamidine hydrochloride hydrate in the context of renal fibrosis?

A2: Research indicates that tryptase plays a role in the development of renal fibrosis [, ]. Benzamidine hydrochloride hydrate, by inhibiting tryptase, can suppress the proliferation of renal fibroblasts and the expression of collagen I []. Additionally, it can also downregulate the expression of monocyte chemoattractant protein-1 (MCP-1) and protease-activated receptor 2 (PAR-2) in renal fibroblasts []. These effects collectively suggest that benzamidine hydrochloride hydrate could potentially slow down or mitigate the progression of renal fibrosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.